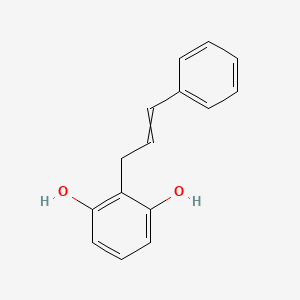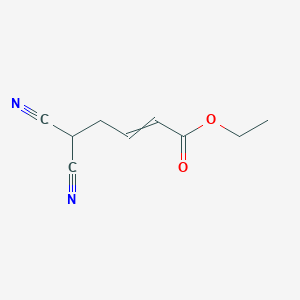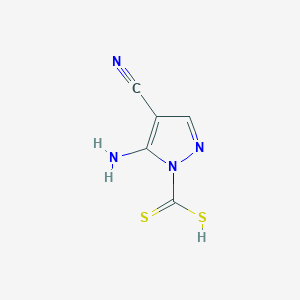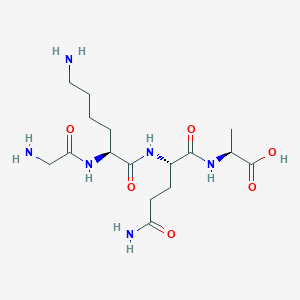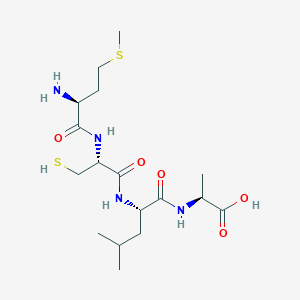
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine is a tetrapeptide composed of the amino acids L-methionine, L-cysteine, L-leucine, and L-alanine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-leucine, is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for L-cysteine and L-methionine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, to produce the peptide in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids, L-methionine and L-cysteine, can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed between cysteine residues can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
Oxidation: Methionine sulfoxide and cystine (disulfide bond between two cysteine residues).
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with various functional groups attached to the amino groups.
Applications De Recherche Scientifique
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Methionyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, the sulfur-containing amino acids, L-methionine and L-cysteine, can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. Additionally, the peptide may interact with cellular receptors and enzymes, modulating various biochemical pathways involved in cell signaling, metabolism, and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Methionyl-L-alanyl-L-prolyl-L-arginylglycyl-L-phenylalanyl-L-seryl-L-cysteinyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-threonyl-L-seryl-L-alpha-glutamyl-L-isoleucyl-L-alpha-aspartyl-L-leucyl-L-prolyl-L-valyl-L-lysyl-L-arginyl-L-arginyl-L-alanine: A longer peptide with similar amino acid composition.
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar methionine and leucine residues.
Uniqueness
L-Methionyl-L-cysteinyl-L-leucyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of both sulfur-containing amino acids (L-methionine and L-cysteine) and hydrophobic amino acids (L-leucine and L-alanine) contributes to its stability, reactivity, and biological activity.
Propriétés
Numéro CAS |
918529-14-3 |
|---|---|
Formule moléculaire |
C17H32N4O5S2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H32N4O5S2/c1-9(2)7-12(15(23)19-10(3)17(25)26)20-16(24)13(8-27)21-14(22)11(18)5-6-28-4/h9-13,27H,5-8,18H2,1-4H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
XAICRNRLUPNYDQ-CYDGBPFRSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)

![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
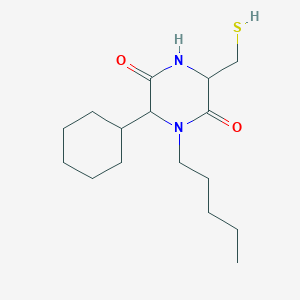
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
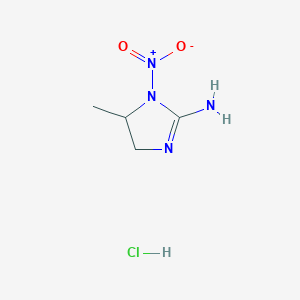
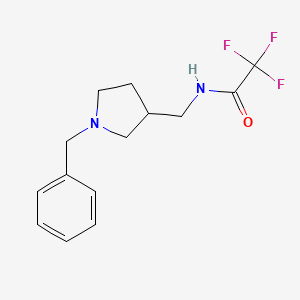
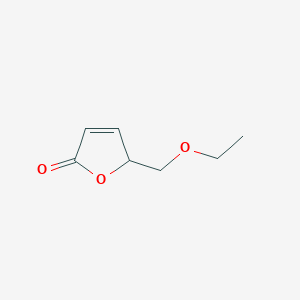
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
